Z-Isomer Stereochemical Requirement for Epoxiconazole Bioactivity: E-Isomer is Inactive and Classified as Process Waste
The Z-configuration of this compound is not merely a purity preference but an absolute stereochemical requirement for downstream epoxiconazole synthesis. Patent CN110317122B explicitly states that the E-isomer ('E‑1‑氯‑3‑(2‑氯苯基)‑2‑(4‑氟苯基)‑2‑丙烯') lacks pesticidal activity and, if not converted to the Z-form, must be discarded as waste [1]. The patent describes a photocatalytic sulfur-mediated method to convert residual E-isomer to Z-isomer, underscoring the economic and environmental imperative of maximizing Z-isomer content. The target compound, when supplied as the pure Z-isomer, eliminates the need for costly isomerization steps and reduces process waste [1].
| Evidence Dimension | Biological activity as epoxiconazole precursor |
|---|---|
| Target Compound Data | Z-isomer: Active – proceeds through stereospecific epoxidation to yield biologically active epoxiconazole |
| Comparator Or Baseline | E-isomer ('E‑1‑氯‑3‑(2‑氯苯基)‑2‑(4‑氟苯基)‑2‑丙烯'): No pesticidal activity; classified as waste if not isomerized |
| Quantified Difference | Qualitative binary outcome: Active (Z) vs. Inactive (E); E-isomer represents 0% usable intermediate |
| Conditions | Epoxiconazole synthetic route via epoxidation of the allylic chloride intermediate; referenced in CN110317122B patent specification |
Why This Matters
Procurement of Z-isomer material with minimal E-isomer contamination directly determines process yield and waste disposal costs in epoxiconazole manufacturing; E-isomer content above specification thresholds necessitates either expensive re-isomerization or disposal of unusable material.
- [1] CN110317122B – Method for converting E-type epoxiconazole intermediate into Z-type. China Patent, filed 2019-07-19. Key claim: E-isomer lacks pesticidal activity; Z-isomer is the required active intermediate. View Source
